molecular formula C12H9FO2 B15092497 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde CAS No. 1001010-59-8

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde

Cat. No.: B15092497
CAS No.: 1001010-59-8
M. Wt: 204.20 g/mol
InChI Key: NSIQLNQNWATRBC-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a fluorine and methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two aldehydes. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. Additionally, the furan ring can participate in π-π stacking interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is unique due to the presence of both a fluorine and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves several organic reactions that yield the desired compound with a furan ring and a fluorinated aromatic substituent. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For instance, it was evaluated against human leukemia cells, showing an IC50 value in the low micromolar range, indicating potent growth inhibition .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
L1210 Mouse Leukemia<10
A431 (Human Epidermoid)<15
HT29 (Colorectal Cancer)<20

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways critical for cancer cell proliferation. For example, it has been suggested that compounds with similar structures can inhibit the Raf/MEK/ERK pathway, which is often dysregulated in various cancers .

Structure-Activity Relationships (SAR)

The structural modifications on the phenyl ring significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like fluorine enhances potency by increasing electrophilicity and facilitating interactions with biological targets. Studies have shown that substituents at specific positions on the aromatic ring can lead to variations in activity levels .

Table 2: SAR Analysis of Related Compounds

CompoundSubstituent PositionActivity (IC50 µM)
Compound A (similar structure)4-position5
Compound B (no fluorine)N/A>50
Compound C (other halogen)2-position15

Case Studies

In a notable case study, researchers synthesized a series of derivatives based on furan and phenyl frameworks to evaluate their anticancer properties. Among these derivatives, those containing fluorinated groups exhibited enhanced cytotoxicity against multiple cancer cell lines, confirming the hypothesis that fluorination plays a crucial role in biological activity .

Properties

CAS No.

1001010-59-8

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

5-(2-fluoro-4-methylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H9FO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3

InChI Key

NSIQLNQNWATRBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)F

Origin of Product

United States

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